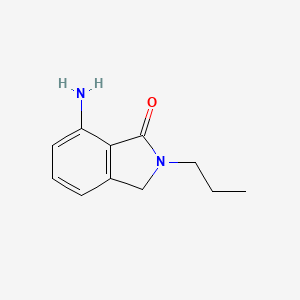![molecular formula C11H6BrNO B13184938 6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
6-Bromobenzofuro[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromobenzofuro[3,2-b]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a bromine atom at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C. This reaction yields methyl 2-[(cyanophenoxy)methyl]-3-furoates, which upon heating with tert-butoxide (t-BuOK) in DMF at 65°C, undergoes tandem cyclization to form the desired benzofuro[3,2-b]pyridine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromobenzofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the fused ring system.
Cyclization Reactions: Further cyclization can lead to more complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuro[3,2-b]pyridines, while oxidation can lead to the formation of quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Bromobenzofuro[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs targeting various biological pathways, including endothelin receptor antagonists and P2X4 receptor modulators.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studying protein-ligand interactions and as a potential inhibitor in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-Bromobenzofuro[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as endothelin receptor antagonists by binding to the receptor and inhibiting its activity. The presence of the bromine atom and the fused ring system enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Benzofuro[3,2-c]isoquinolines: Known for their antiviral and anti-inflammatory properties.
Furo[3,2-c]pyridines: Used in reversible control of protein transport and as protein kinase inhibitors.
Quinolino and Coumarino Derivatives: Exhibit anti-inflammatory and antimicrobial activities.
Uniqueness: 6-Bromobenzofuro[3,2-b]pyridine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for developing targeted therapies and advanced materials.
Propiedades
Fórmula molecular |
C11H6BrNO |
|---|---|
Peso molecular |
248.07 g/mol |
Nombre IUPAC |
6-bromo-[1]benzofuro[3,2-b]pyridine |
InChI |
InChI=1S/C11H6BrNO/c12-8-4-1-3-7-10-9(14-11(7)8)5-2-6-13-10/h1-6H |
Clave InChI |
KDQFSURZNCOSMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)OC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


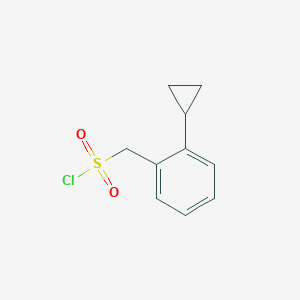
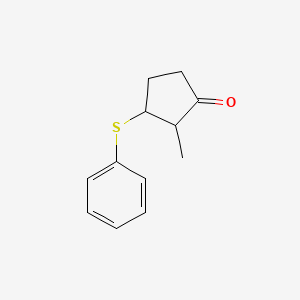

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
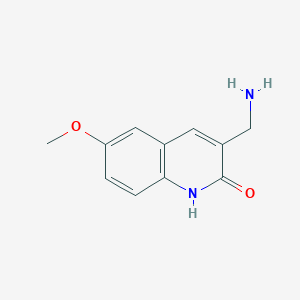
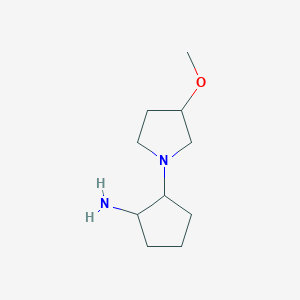
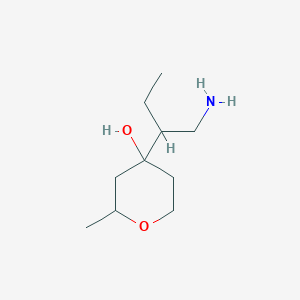
![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)

![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)


